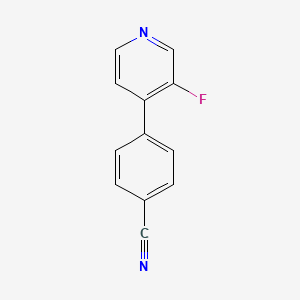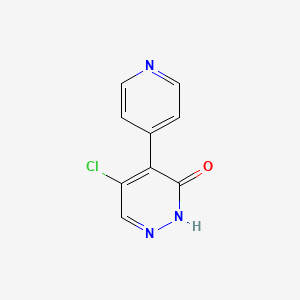![molecular formula C12H16O4 B8319750 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B8319750.png)
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde
Vue d'ensemble
Description
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative, characterized by the presence of three ethoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-(2-Methoxyethoxy)ethoxy)benzoic acid.
Reduction: 3-(2-(2-Methoxyethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde
- 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde
- ETHYL 3,4-BIS (2-METHOXYETHOXY)BENZOATE
Uniqueness
3-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde is unique due to the presence of three ethoxy groups, which impart distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-14-5-6-15-7-8-16-12-4-2-3-11(9-12)10-13/h2-4,9-10H,5-8H2,1H3 |
Clé InChI |
NKIMHTKPNQQBDY-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid](/img/structure/B8319683.png)
![5-Chloro-2-ethyl-13-(3-methoxyphenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8319690.png)









